molecular formula C20H15F3N4O2 B2516180 N-(2-(3-(2-(三氟甲基)苯基)脲基)苯基)烟酰胺 CAS No. 1206995-30-3

N-(2-(3-(2-(三氟甲基)苯基)脲基)苯基)烟酰胺

货号: B2516180
CAS 编号: 1206995-30-3
分子量: 400.361
InChI 键: VRWFRCPORZCUMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide is a useful research compound. Its molecular formula is C20H15F3N4O2 and its molecular weight is 400.361. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

该化合物在癌症研究领域展现出令人鼓舞的结果。 它被鉴定为一种有效的抗癌剂,在8种癌细胞系的体外生长抑制浓度 (IC50) 为单一位数微摩尔浓度 它具有细胞抑制活性,并且在凋亡敏感性癌细胞系和凋亡抵抗性癌细胞系中表现出相似的效率 .

抑制激酶活性

该化合物已被发现能抑制一组与癌细胞增殖和肌动蛋白细胞骨架组织控制有关的十几个激酶的活性 。 这使其成为开发新型抗癌药物的潜在候选药物。

蛋白酶体抑制

该化合物还抑制蛋白酶体3个蛋白水解单位的活性 。 蛋白酶体通过降解错误折叠或受损的蛋白质在维持细胞稳态中发挥至关重要的作用。 抑制蛋白酶体活性是抗癌治疗的一种很有前景的策略。

药物开发

该化合物中的三氟甲基 (TFM, -CF 3 ) 基团在药物开发中具有重要意义。 将氟原子掺入药物化合物中是提高代谢稳定性和其他理想特性的有效方法 .

氟化酰胺的合成

该化合物为合成一个原本几乎无法获得的氟化酰胺家族提供了一种实用方法,该家族包含一个 N-三氟甲基基团 。 这为开发新型药物开辟了新的可能性。

铃木-宫浦偶联反应

虽然与该化合物没有直接关系,但三氟甲基基团在铃木-宫浦偶联反应中引起了人们的兴趣,铃木-宫浦偶联反应是一种广泛应用的过渡金属催化的碳-碳键形成反应 。 三氟甲基基团有可能用于开发用于此过程的新型试剂。

作用机制

Target of Action

Similar compounds have been shown to target a cluster of kinases implicated in cancer cell proliferation and the control of the actin cytoskeleton organization .

Mode of Action

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the targets, leading to changes in the cellular processes they control.

Biochemical Pathways

It’s known that the compound inhibits a cluster of kinases , which are key components of many cellular signaling pathways. Therefore, it’s likely that multiple pathways are affected, leading to downstream effects such as altered cell proliferation and changes in cytoskeleton organization.

Result of Action

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide has been found to be cytostatic, meaning it inhibits cell growth and multiplication . It displays similar efficiency in apoptosis-sensitive versus apoptosis-resistant cancer cell lines . This suggests that the compound’s action leads to the inhibition of cancer cell proliferation.

属性

IUPAC Name

N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c21-20(22,23)14-7-1-2-8-15(14)26-19(29)27-17-10-4-3-9-16(17)25-18(28)13-6-5-11-24-12-13/h1-12H,(H,25,28)(H2,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWFRCPORZCUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。